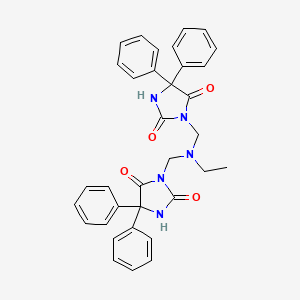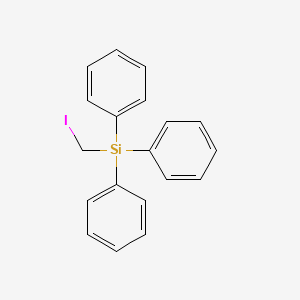
Silane, (iodomethyl)triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (iodomethyl)triphenyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three phenyl groups and one iodomethyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (iodomethyl)triphenyl- typically involves the reaction of triphenylsilane with iodomethane under specific conditions. One common method includes the use of a base such as potassium carbonate to facilitate the reaction in an organic solvent like tetrahydrofuran . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of Silane, (iodomethyl)triphenyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (iodomethyl)triphenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenyl groups can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form simpler silanes.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or ozone are used.
Reduction: Hydride donors such as lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions include various substituted silanes, silanols, and siloxanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, (iodomethyl)triphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism by which Silane, (iodomethyl)triphenyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl groups provide steric hindrance, while the iodomethyl group can participate in further chemical reactions. The compound can act as a hydride donor or acceptor, facilitating various catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylsilane: Similar structure but lacks the iodomethyl group.
Diphenylsilane: Contains two phenyl groups instead of three.
Trichlorosilane: Contains chlorine atoms instead of phenyl groups.
Uniqueness
Silane, (iodomethyl)triphenyl- is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
18670-62-7 |
|---|---|
Formule moléculaire |
C19H17ISi |
Poids moléculaire |
400.3 g/mol |
Nom IUPAC |
iodomethyl(triphenyl)silane |
InChI |
InChI=1S/C19H17ISi/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
Clé InChI |
DTSYYDUERZKUOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](CI)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


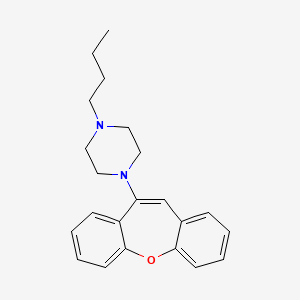
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
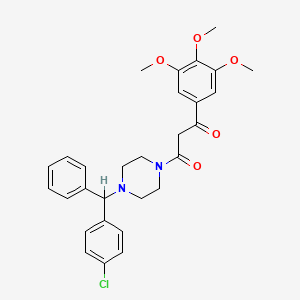
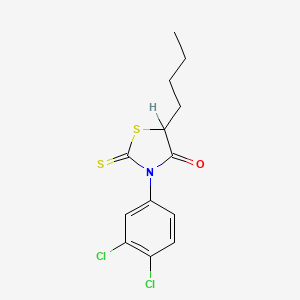
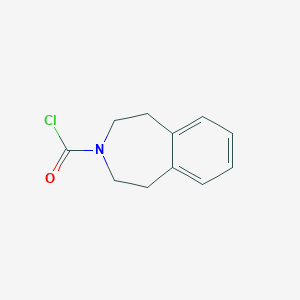
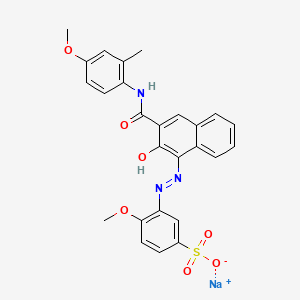
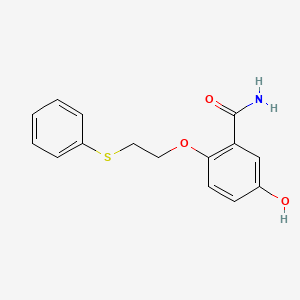
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)

![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
